molecular formula C7H13NO3S B3119386 Acetylpenicillamine CAS No. 2510-38-5

Acetylpenicillamine

Cat. No.: B3119386
CAS No.: 2510-38-5
M. Wt: 191.25 g/mol
InChI Key: MNNBCKASUFBXCO-RXMQYKEDSA-N
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Description

Acetylpenicillamine, also known as N-acetylpenicillamine, is an organosulfur compound derived from the amino acid penicillamine. It is a green solid with the chemical formula C7H12N2O4S. This compound is notable for its role as a nitric oxide donor and its applications in various fields, including biochemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylpenicillamine can be synthesized through the acetylation of penicillamine. The process involves the reaction of penicillamine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Acetylpenicillamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Acetylpenicillamine exerts its effects primarily through the release of nitric oxide. The nitric oxide released from this compound can interact with various molecular targets, including enzymes and receptors involved in vasodilation and immune response. The compound also acts as a chelating agent, binding to heavy metals and facilitating their excretion from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to release nitric oxide under physiological conditions, making it a valuable tool for studying nitric oxide-related biological processes. Its acetylated form also enhances its stability and reduces potential side effects compared to its parent compound, penicillamine .

Properties

IUPAC Name

(2R)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBCKASUFBXCO-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C(=O)O)C(C)(C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947959
Record name N-(1-Hydroxyethylidene)-3-sulfanylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-38-5
Record name L-N-Acetylpenicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-3-sulfanylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLPENICILLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q5H398H7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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